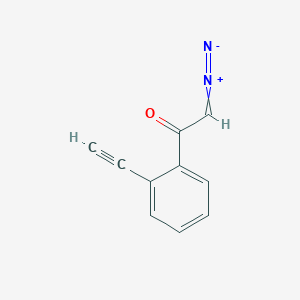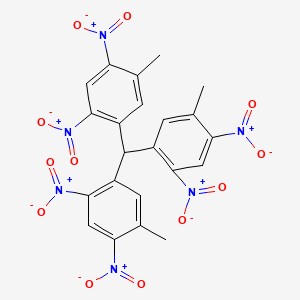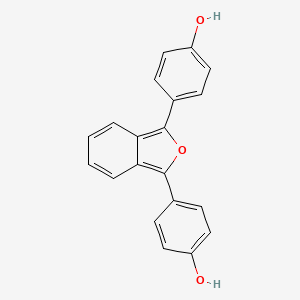
4,4'-(2-Benzofuran-1,3-diyl)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(2-Benzofuran-1,3-diyl)diphenol: is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring This compound is characterized by the presence of two phenol groups attached to a benzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2-Benzofuran-1,3-diyl)diphenol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzofuran derivatives with phenol derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene. The reaction may also require the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 4,4’-(2-Benzofuran-1,3-diyl)diphenol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-efficiency catalysts and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(2-Benzofuran-1,3-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens like chlorine or bromine (for halogenation).
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4,4’-(2-Benzofuran-1,3-diyl)diphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties. It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and microbial infections.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(2-Benzofuran-1,3-diyl)diphenol involves its interaction with various molecular targets and pathways. The phenol groups in the compound can donate hydrogen atoms, making it an effective antioxidant. This property allows it to neutralize free radicals and reduce oxidative stress in biological systems. Additionally, the compound’s structure enables it to interact with microbial cell membranes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar in structure but with an ethene linkage instead of a benzofuran core.
4,4’-(Propane-2,2-diyl)diphenol: Contains a propane linkage instead of a benzofuran core.
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid: Contains a tetrazine ring instead of a benzofuran core.
Uniqueness: 4,4’-(2-Benzofuran-1,3-diyl)diphenol is unique due to its benzofuran core, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in specific reactions and exhibit unique biological activities that are not observed in similar compounds with different core structures .
Propiedades
Número CAS |
142717-68-8 |
|---|---|
Fórmula molecular |
C20H14O3 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
4-[3-(4-hydroxyphenyl)-2-benzofuran-1-yl]phenol |
InChI |
InChI=1S/C20H14O3/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(23-19)14-7-11-16(22)12-8-14/h1-12,21-22H |
Clave InChI |
RJCJHNVTYLPTFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(OC(=C2C=C1)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


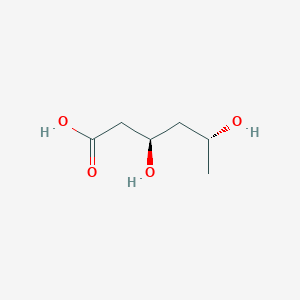

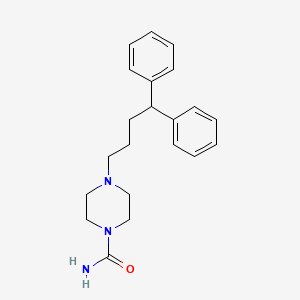
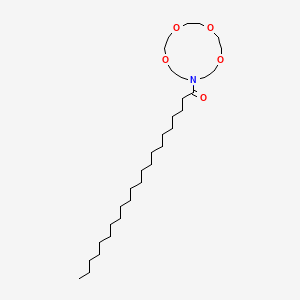
![N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12550470.png)


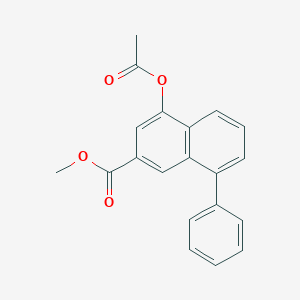
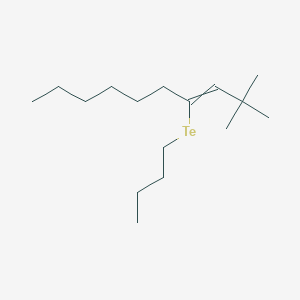
![Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B12550489.png)
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline](/img/structure/B12550494.png)
![Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B12550503.png)
